![molecular formula C16H16N2O3S B188357 ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 5588-05-6](/img/structure/B188357.png)
ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as CPET, is a synthetic compound that belongs to the class of cyclopentathiophene derivatives. CPET has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of potential applications in scientific research, particularly in the fields of medicinal chemistry and material science. In medicinal chemistry, ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its optical and electronic properties. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have high electron mobility, making it a potential candidate for use in electronic devices such as field-effect transistors and organic solar cells. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has also been studied for its luminescent properties, making it a potential candidate for use in optoelectronic devices.
Mecanismo De Acción
The mechanism of action of ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of blood glucose levels.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to reduce inflammation and pain in models of arthritis and colitis. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has also been shown to reduce blood glucose levels in animal models of diabetes. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate also has limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is also relatively unstable, which can make it difficult to store for long periods of time.
Direcciones Futuras
There are several future directions for research on ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One area of research is the development of new synthetic methods for ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate that are more efficient and scalable. Another area of research is the development of new applications for ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, particularly in the fields of material science and optoelectronics. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has also shown promise as a potential therapeutic agent for various diseases, and further research is needed to explore its potential in this area.
Métodos De Síntesis
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized using various methods, including the reaction of 3-(pyridin-4-yl)-2H-cyclopenta[b]thiophene-2-one with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to obtain ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Other methods of synthesis include the reaction of 3-(pyridin-4-yl)-2H-cyclopenta[b]thiophene-2-one with ethyl isocyanate or ethyl carbamate.
Propiedades
Número CAS |
5588-05-6 |
|---|---|
Nombre del producto |
ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Fórmula molecular |
C16H16N2O3S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O3S/c1-2-21-16(20)13-11-4-3-5-12(11)22-15(13)18-14(19)10-6-8-17-9-7-10/h6-9H,2-5H2,1H3,(H,18,19) |
Clave InChI |
MMKRSGAAIIRLKZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=NC=C3 |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



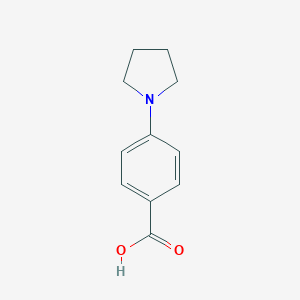
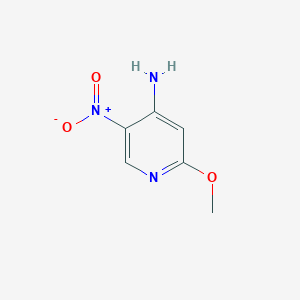
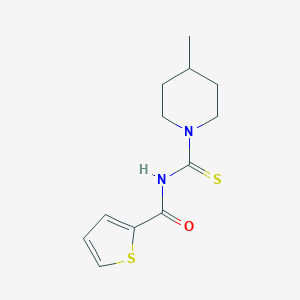
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
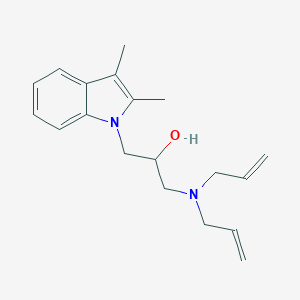
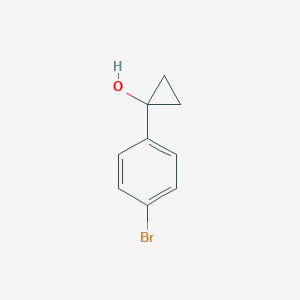
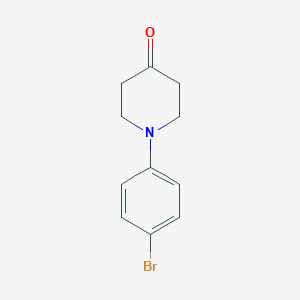
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
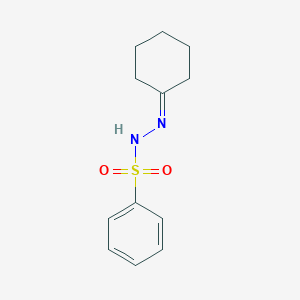
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)

![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)